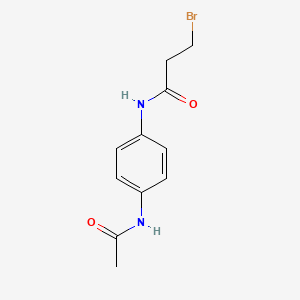

N-(4-acetamidophenyl)-3-bromopropanamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-3-bromopropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTLPZHJNHHFQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Substituent Variations

The reactivity and biological activity of bromopropanamide derivatives are highly dependent on the substituents attached to the phenyl ring. Key comparisons include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4-acetamidophenyl group (moderately electron-donating) enhances stability compared to strongly electron-withdrawing groups like nitro (e.g., in ), which may increase reactivity but reduce shelf life .

- Steric Effects : Bulky substituents, such as the tetrazine group in , lead to instability under basic conditions, limiting synthetic utility .

Stability and Challenges

- Decomposition Issues : The tetrazine-functionalized analog () decomposes rapidly under basic conditions, whereas the methoxyphenyl analog () shows greater stability due to reduced electron-withdrawing effects .

- Synthetic Yields: Cyclocondensation of this compound achieves higher yields (71%) compared to multi-step couplings required for benzoylphenylamino derivatives () .

Q & A

Q. What are the optimized synthetic routes for N-(4-acetamidophenyl)-3-bromopropanamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 3-bromopropanoyl chloride with 4-acetamidoaniline under basic conditions. Key steps include:

- Step 1: Dissolve 4-acetamidoaniline in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.

- Step 2: Slowly add 3-bromopropanoyl chloride at 0–5°C to minimize side reactions.

- Step 3: Stir at room temperature for 12–24 hours, followed by aqueous workup and purification via column chromatography (silica gel, ethyl acetate/hexane).

Critical Parameters:

Q. How can researchers characterize this compound, and what spectral benchmarks are critical?

Methodological Answer: Characterization relies on:

- 1H/13C NMR:

- 1H: δ 10.2 (s, 1H, NH), 8.4 (s, 1H, acetamide NH), 3.5–3.7 (m, 2H, CH2Br).

- 13C: δ 170.2 (C=O), 40.1 (CH2Br).

- X-ray Crystallography: For structural confirmation, similar to 3-bromo-N-(3,5-di-tert-butylphenyl)propanamide (monoclinic, P21/c space group) .

- HPLC: Purity >98% (HPLC-UV, C18 column, acetonitrile/water gradient) .

Key Benchmark:

A sharp melting point (mp) near 160–165°C indicates purity.

Q. What are the stability profiles of this compound under storage and experimental conditions?

Methodological Answer:

- Storage: Store at 2–8°C in amber vials to prevent photodegradation of the bromopropanamide moiety.

- Thermal Stability: Decomposition occurs above 200°C (TGA data).

- Hydrolytic Sensitivity: Susceptible to hydrolysis in aqueous basic conditions (e.g., pH >9), releasing HBr. Use anhydrous solvents for reactions .

Advanced Research Questions

Q. How does the bromine atom in this compound participate in C(sp3)–C(sp3) cross-coupling reactions?

Methodological Answer: The C-Br bond undergoes radical-mediated coupling under visible light/silane systems. For example:

- Reaction Setup: Combine with 1,2-diols, [Ir(ppy)3] photocatalyst, and TMS3SiH in DMSO.

- Mechanism: Light excitation generates alkyl radicals via bromine abstraction, enabling coupling with electron-deficient alkenes .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Methodological Answer: Discrepancies arise from:

- Impurity of Acyl Chloride: Commercial 3-bromopropanoyl chloride may contain HCl, reducing reactivity. Pre-treatment with molecular sieves improves yield .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) increase byproduct formation vs. DCM.

Resolution Strategy:

- Reproduce reactions using anhydrous conditions and compare NMR spectra of intermediates.

Q. How is this compound utilized as a precursor in medicinal chemistry?

Methodological Answer: The bromine serves as a leaving group for nucleophilic substitution in drug candidates:

- Example: React with thiols (e.g., cysteine mimics) to form thioether-linked protease inhibitors.

- Case Study: Analogous to N-(4-bromophenyl)-2-[(triazolyl)sulfanyl]acetamide derivatives, which show anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.